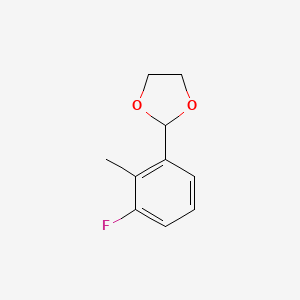

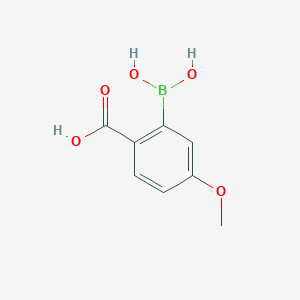

![molecular formula C7H5N3OS B6329208 Benzo[1,2,3]thiadiazole-5-carboxylic acid amide CAS No. 283596-63-4](/img/structure/B6329208.png)

Benzo[1,2,3]thiadiazole-5-carboxylic acid amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[1,2,3]thiadiazole-5-carboxylic acid amide is a derivative of 1,2,3-Benzothiadiazole . 1,2,3-Benzothiadiazole is a bicyclic aromatic chemical composed of a benzene ring that is fused to a 1,2,3-thiadiazole . It is a colorless solid and is soluble in organic solvents .

Molecular Structure Analysis

The molecule of 1,2,3-Benzothiadiazole is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system .Chemical Reactions Analysis

1,2,3-Benzothiadiazole is a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt . It is much less nucleophilic than naphthalene .Physical And Chemical Properties Analysis

1,2,3-Benzothiadiazole has a molar mass of 136.17 g·mol −1. It appears as a colorless solid and has a density of 1.499 g/cm 3 . Its melting point is 36–37 °C (97–99 °F; 309–310 K) and boiling point is 220.5 °C (428.9 °F; 493.6 K) .科学的研究の応用

Benzo[1,2,3]thiadiazole-5-carboxylic acid amide has been studied extensively in the scientific and medical communities due to its potential applications. It has been used in a variety of scientific and medical applications, including as a drug target, in chemical synthesis, and in laboratory experiments. In particular, this compound has been studied as a potential drug target for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, this compound has been used in chemical synthesis to synthesize a variety of other compounds, including other heterocyclic aromatic compounds. Finally, this compound has been used in laboratory experiments to study the properties of organic compounds and to develop new materials.

作用機序

Target of Action

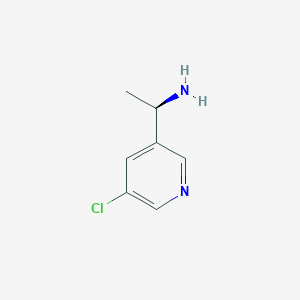

Benzo[1,2,3]thiadiazole-5-carboxylic acid amide is a derivative of the benzo[1,2,3]thiadiazole (BTZ) motif . The BTZ motif has been extensively researched for its use in photovoltaics and as fluorescent sensors . .

Mode of Action

It is known that btz-based compounds can induce systemic acquired resistance (sar) in plants . SAR is a defense mechanism of plants against a broad range of pathogens and can be induced by synthetic molecules like BTZ .

Biochemical Pathways

The induction of SAR is associated with increases in salicylic acid (SA) accumulation and the expression of defense marker genes . These include phenylalanine ammonia-lyase (PAL), the pathogenesis-related (PR) protein family, and non-expressor of PR genes (NPR1) . Various types of pathogens and pests induce plant responses by activating signaling pathways associated with SA, jasmonic acid (JA), and ethylene (ET) .

Pharmacokinetics

It is known that the btz motif is soluble in organic solvents , which may influence its bioavailability.

Result of Action

The application of BTZ and its derivatives, including this compound, induces increased expression of marker genes of both the SA- and JA-mediated pathways . This suggests that these compounds may have a significant impact on the plant’s defense mechanisms against pathogens.

Action Environment

It is known that the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry .

実験室実験の利点と制限

There are a variety of advantages and limitations to using Benzo[1,2,3]thiadiazole-5-carboxylic acid amide in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a useful tool for chemical synthesis. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that this compound is not yet fully understood, making it difficult to predict its effects in laboratory experiments. Additionally, it is important to use appropriate safety protocols when handling this compound in the laboratory.

将来の方向性

There are a variety of potential future directions for Benzo[1,2,3]thiadiazole-5-carboxylic acid amide research. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug targets and chemical synthesis. Finally, further research could be conducted to explore its potential applications in laboratory experiments.

合成法

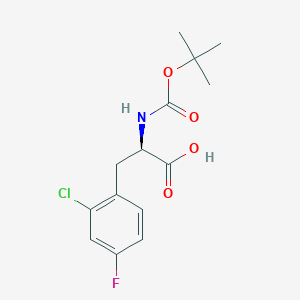

Benzo[1,2,3]thiadiazole-5-carboxylic acid amide can be synthesized via a variety of methods, including a condensation reaction between a carboxylic acid and an amine. This reaction involves the formation of an amide bond between the carboxylic acid and the amine, resulting in the formation of this compound. The reaction can be catalyzed by either an acid or a base, depending on the desired reaction conditions. Additionally, this compound can be synthesized via a Claisen condensation reaction between an ester and an amine, or via a Knoevenagel condensation reaction between an aldehyde and an amine.

特性

IUPAC Name |

1,2,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c8-7(11)4-1-2-6-5(3-4)9-10-12-6/h1-3H,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUCOAVBJNKLJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)N=NS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。